1-Propyl Etodolac

Vue d'ensemble

Description

LY-333328 (Oritavancin) est un antibiotique glycopeptidique actif par voie orale. Il appartient à la classe des lipoglycopeptides et est principalement utilisé pour traiter les infections causées par des bactéries à Gram positif.

Applications De Recherche Scientifique

Anti-inflammatory Studies

1-Propyl Etodolac has been investigated for its effectiveness in inhibiting COX-2, an enzyme that plays a crucial role in the inflammatory process. Its selective action may lead to fewer gastrointestinal side effects compared to traditional NSAIDs, making it a subject of interest for developing safer anti-inflammatory therapies.

Pain Management

Research has indicated that this compound may be effective in managing various types of pain, including postoperative pain and pain associated with arthritis. Its efficacy in pain relief is comparable to other NSAIDs, with a potentially lower incidence of adverse effects .

Pharmacokinetic Studies

Pharmacokinetic studies have shown that this compound is well absorbed and extensively metabolized in the liver, with renal elimination being the primary route of excretion. Understanding its pharmacokinetics is essential for optimizing dosing regimens and minimizing side effects.

Drug Interaction Research

Studies have explored the interactions between this compound and other medications, such as anticoagulants. For instance, it has been noted that concomitant use with warfarin does not significantly alter the unbound clearance or pharmacological effect of warfarin, suggesting that careful monitoring may be necessary when these drugs are co-administered .

Formulation Development

The compound's properties have led to investigations into new formulations that enhance its bioavailability and therapeutic efficacy. Research into novel delivery systems aims to improve patient outcomes by providing sustained release profiles.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. Results indicated significant improvement in pain scores compared to placebo, reinforcing its potential as a first-line treatment option for chronic pain conditions.

Case Study 2: Postoperative Pain Management

In a randomized controlled trial involving postoperative patients, this compound demonstrated comparable efficacy to traditional opioids but with a lower risk of dependency and side effects, suggesting its utility as an alternative analgesic .

Mécanisme D'action

Target of Action

1-Propyl Etodolac, like its parent compound Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by reversibly inhibiting the COX-1 and COX-2 enzymes, resulting in decreased formation of prostaglandin precursors . This inhibition leads to a reduction in the production of prostaglandins, thereby alleviating inflammation, pain, and fever . It’s worth noting that Etodolac is more selective for COX-2 than COX-1, which may contribute to its therapeutic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes . By inhibiting these enzymes, this compound reduces the production of these pro-inflammatory compounds, thereby mitigating the signs and symptoms of inflammation .

Pharmacokinetics

Etodolac is well absorbed with maximal plasma concentrations attained within 1 to 2 hours in healthy volunteers . The elimination half-life of Etodolac is between 6 and 8 hours in plasma . The drug undergoes hepatic metabolism to several hydroxylated metabolites and etodolac glucuronide, which are then excreted in the urine .

Result of Action

The primary result of this compound’s action is the reduction of inflammation, pain, and fever . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response, alleviates pain, and reduces fever .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability and hydrolysis of the drug . Additionally, factors such as the presence of food can influence the absorption and peak serum concentrations of the drug

Analyse Biochimique

Biochemical Properties

1-Propyl Etodolac interacts with various enzymes and proteins. It is an impurity in the synthesis of Etodolac and may have use in the treatment of myeloma . It is known to inhibit cyclooxygenase (COX), an enzyme that plays a crucial role in the inflammatory response .

Cellular Effects

This compound has significant effects on cellular processes. It has been found to activate and then desensitize Transient Receptor Potential Ankyrin 1 (TRPA1) channels in heterologous expressing HEK293 cells as well as in Dorsal Root Ganglion (DRG) neurons . This modulation of TRPA1 channels may contribute to the anti-inflammatory and analgesic clinical effects of Etodolac .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. As an NSAID, it primarily reduces the biosynthesis of prostaglandins by inhibiting COX . This inhibition is thought to be responsible for the antipyretic, analgesic, and anti-inflammatory actions of NSAIDs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a propellant-free topical spray formulation of Etodolac was developed to provide a quick onset of action and sustained release of the drug . This formulation was found to be stable in an acidic environment and readily hydrolyzed in a basic environment .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolic pathway, where it inhibits the COX enzymes that convert arachidonic acid into prostaglandins . This inhibition disrupts the production of prostaglandins, thereby reducing inflammation and pain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. For instance, the absorption of Etodolac is highly variable due to gastric transit kinetics and low aqueous solubility . The disposition parameters also differ substantially between the R- and S-enantiomers of Etodolac .

Méthodes De Préparation

Voies de Synthèse:

L'oritavancin peut être synthétisé par des procédés chimiques. Bien que la voie de synthèse exacte puisse varier, elle implique généralement le couplage de différents blocs de construction pour former la structure glycopeptidique.

Conditions de Réaction:

Les conditions de réaction spécifiques pour la synthèse de l'oritavancin sont exclusives, mais elles comprennent probablement des étapes de protection et de déprotection, la formation de liaisons peptidiques et des réactions de glycosylation.

Production Industrielle:

L'oritavancin est produit industriellement en utilisant des procédés de fermentation à grande échelle. Les détails exacts de la production industrielle sont confidentiels, mais ils impliquent la fermentation microbienne, la purification et la formulation.

Analyse Des Réactions Chimiques

L'oritavancin subit plusieurs réactions chimiques:

Inhibition de la Synthèse de la Paroi Cellulaire: L'oritavancin perturbe la synthèse de la paroi cellulaire bactérienne en se liant aux précurseurs du peptidoglycane, empêchant leur incorporation dans la paroi cellulaire.

Disruption Membranaire: Il affecte également le potentiel membranaire bactérien, conduisant à la mort cellulaire.

Les réactifs et conditions courants utilisés dans sa synthèse comprennent des groupes protecteurs, des agents de couplage et des réactifs de glycosylation.

Les principaux produits formés lors de la synthèse de l'oritavancin sont des intermédiaires avec des acides aminés modifiés et des structures glycosylées.

4. Applications de Recherche Scientifique

L'oritavancin a des applications diverses:

Médecine Clinique: Utilisé pour traiter les infections de la peau et des structures cutanées causées par des bactéries sensibles.

Recherche: Investigue pour son potentiel dans le traitement d'autres infections et comme outil pour comprendre la biosynthèse de la paroi cellulaire.

5. Mécanisme d'Action

Le mécanisme de l'oritavancin implique la liaison aux précurseurs de la paroi cellulaire bactérienne (peptidoglycane) et la perturbation de leur incorporation. Il affecte également l'intégrité membranaire.

Comparaison Avec Des Composés Similaires

L'oritavancin se démarque par sa longue demi-vie, permettant une administration une fois par semaine. Des composés similaires comprennent la vancomycine, la teicoplanine et la dalbavancine.

N'oubliez pas que l'oritavancin est un ajout précieux à notre arsenal antimicrobien, en particulier contre les souches résistantes. Si vous avez besoin d'informations complémentaires ou si vous avez des questions spécifiques, n'hésitez pas à les poser

Activité Biologique

1-Propyl Etodolac is a derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, which is primarily utilized for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, therapeutic applications, and relevant research findings.

This compound exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. Specifically, it is known to have a higher selectivity for COX-2 over COX-1, which is significant for reducing gastrointestinal side effects associated with non-selective NSAIDs. The mechanism involves:

- Inhibition of Prostaglandin Synthesis : By blocking COX-2, this compound reduces the synthesis of prostaglandins that mediate inflammation and pain .

- Analgesic Effects : The compound also acts centrally to influence pain perception, potentially through effects on the hypothalamus, leading to increased heat loss and peripheral dilation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ≥ 80% |

| Time to Peak Concentration (Tmax) | Approximately 6 hours |

| Oral Clearance (CL/F) | Approximately 46.8 mL/h/kg |

| Terminal Half-life (t1/2) | Approximately 8.4 hours |

These parameters suggest that this compound has a relatively long duration of action, making it suitable for once-daily dosing in clinical settings .

Therapeutic Applications

This compound is primarily indicated for:

- Management of Pain : Effective in treating acute and chronic pain conditions.

- Anti-inflammatory Treatment : Used in conditions such as rheumatoid arthritis and osteoarthritis due to its anti-inflammatory properties.

Case Studies and Research Findings

Recent studies have highlighted the efficacy and safety profile of this compound in various clinical scenarios:

- Anti-inflammatory Activity : A study evaluated several derivatives of etodolac, including this compound, demonstrating significant anti-inflammatory effects using models such as the egg white-induced paw edema method. The results indicated that these derivatives effectively reduced edema compared to controls .

- Comparative Studies : Research comparing the efficacy of this compound with other NSAIDs showed that it provided comparable pain relief with a potentially lower incidence of gastrointestinal adverse effects due to its COX-2 selectivity .

- Safety Profile : Long-term studies indicated that this compound did not exhibit mutagenic effects in vitro or impair fertility in animal models, supporting its safety for chronic use .

Propriétés

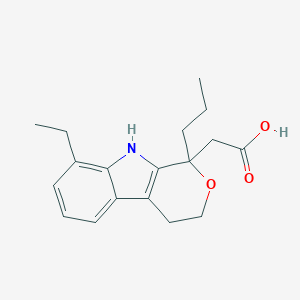

IUPAC Name |

2-(8-ethyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAXAFPOOSEKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57816-83-8 | |

| Record name | 1-Propyl etodolac | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VC974VC57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.